molecular formula C30H35N3O3 B15099098 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole

3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole

Cat. No.: B15099098
M. Wt: 485.6 g/mol
InChI Key: RWQJIRWUKNZWHK-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole typically involves multiple steps. One common method includes the reductive amination of a precursor compound with an aromatic aldehyde using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl and indole moieties contribute to its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C30H35N3O3

Molecular Weight

485.6 g/mol

IUPAC Name

3-[(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole

InChI

InChI=1S/C30H35N3O3/c1-21-28(24-12-8-9-13-25(24)31-21)29(23-18-26(34-2)30(36-4)27(19-23)35-3)33-16-14-32(15-17-33)20-22-10-6-5-7-11-22/h5-13,18-19,29,31H,14-17,20H2,1-4H3

InChI Key

RWQJIRWUKNZWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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